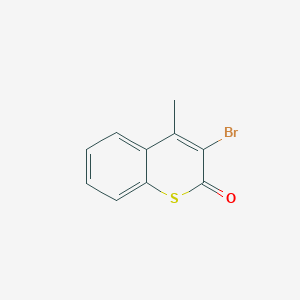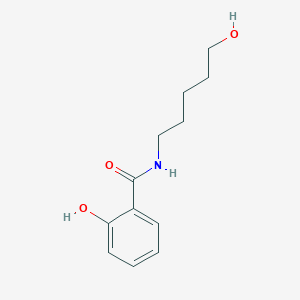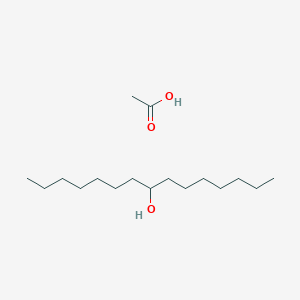
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is a chemical compound belonging to the class of benzothiopyrans. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a bromine atom, a methyl group, and a benzothiopyran ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one typically involves the bromination of 4-methyl-2H-1-benzothiopyran-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-substituted-4-methyl-2H-1-benzothiopyran-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or alcohol derivatives.
科学研究应用
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiopyran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-methylbenzaldehyde
- 2H-1-Benzothiopyran-2-one
- 6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Comparison
Compared to similar compounds, 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the benzothiopyran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
142074-78-0 |
|---|---|
分子式 |
C10H7BrOS |
分子量 |
255.13 g/mol |
IUPAC 名称 |
3-bromo-4-methylthiochromen-2-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3 |
InChI 键 |
ZEAZLEIIPLNKMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)SC2=CC=CC=C12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)

![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)



![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)

